molecular formula C11H9NO2 B1525804 4-(1-Cyanocyclopropyl)benzoic acid CAS No. 915020-91-6

4-(1-Cyanocyclopropyl)benzoic acid

Cat. No.: B1525804
CAS No.: 915020-91-6
M. Wt: 187.19 g/mol
InChI Key: PHSAWENOVYZOLS-UHFFFAOYSA-N
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Description

4-(1-Cyanocyclopropyl)benzoic acid is a chemical compound characterized by a benzene ring substituted with a cyano group and a cyclopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanocyclopropyl)benzoic acid typically involves the following steps:

  • Cyclopropanation: The starting material, benzoic acid, undergoes cyclopropanation using a suitable reagent like diazomethane or a Simmons-Smith reagent.

  • Cyanation: The cyclopropylbenzoic acid intermediate is then subjected to cyanation using reagents such as potassium cyanide or cuprous cyanide.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficiency and cost-effectiveness. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding anhydride or ester.

  • Reduction: The reduction of the cyano group yields 4-(1-Cyanocyclopropyl)benzylamine.

  • Substitution: Substitution reactions can lead to the formation of halogenated derivatives.

Scientific Research Applications

4-(1-Cyanocyclopropyl)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Cyanocyclopropyl)benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

4-(1-Cyanocyclopropyl)benzoic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other benzoic acid derivatives. Similar compounds include:

  • 4-(1-Cyanocyclopropyl)phenylboronic acid: This compound shares the cyano and cyclopropyl groups but has a boronic acid moiety.

  • 4-(1-Cyanocyclopropyl)benzylamine: This compound results from the reduction of the cyano group to an amine.

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Properties

IUPAC Name

4-(1-cyanocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSAWENOVYZOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915020-91-6
Record name 4-(1-cyanocyclopropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2 g (12.4 mmol) of 4-(cyanomethyl)benzoic acid (Ubichem, Eastleigh, UK) and 10.9 ml (124 mmol) 1,2-dibromoethane (Fluka, Buchs, Switzerland) cooled at 0° C. with an ice-bath are added a solution of 14.4 g (62 mmol) benzyltriethylammonium chloride in 50 ml 8 M aqueous NaOH. The reaction mixture is stirred over night at rt and then is acidified at pH 1-2 with 6 M aqueous HCl and is extracted with EtOAc. The organic layer is washed with H2O (2×) and evaporated to dryness. The solid is triturated in MeOH to provide the crude title compound. ES-MS: 186 (M−H)−; analytical HPLC: tret=4.43 minutes (Grad 2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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